5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile
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Description
5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile, also known as F13714, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Several studies have been conducted on the synthesis of novel compounds similar in structure to 5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile, investigating their antimicrobial properties. These compounds have been synthesized through various chemical reactions and tested for their activity against different microorganisms. Some of these compounds exhibited good to moderate antimicrobial activities, highlighting their potential as lead compounds for further development into antimicrobial agents.
- Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives and evaluated their antimicrobial activities, finding that some compounds possessed good or moderate activities against test microorganisms Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007.
Synthesis, Characterization, and Biological Evaluation
Other studies focused on the synthesis and characterization of compounds with structural similarities, assessing their biological activities such as antibacterial and anthelmintic activities. These studies contribute to the understanding of the relationship between the chemical structure of these compounds and their biological activities, paving the way for the development of new therapeutic agents.
- Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its in vitro antibacterial and anthelmintic activity, demonstrating moderate activities in certain cases Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015.
Radiolabeling and Imaging Applications
A significant area of application for compounds similar to this compound is in the field of radiolabeling for imaging purposes, such as positron emission tomography (PET). These studies involve the synthesis of radiofluorinated derivatives and their evaluation as potential imaging agents for various receptors or diseases.
- Tietze et al. (2006) synthesized and radiofluorinated derivatives of 5-cyano-indole as selective ligands for the dopamine subtype-4 receptor, showcasing their potential as PET imaging probes for the dopamine D4 receptor Tietze, Hocke, Löber, Hübner, Kuwert, Gmeiner, & Prante, 2006.
properties
IUPAC Name |
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2/c22-16-5-1-14(2-6-16)19-25-18(13-24)21(29-19)27-11-9-26(10-12-27)20(28)15-3-7-17(23)8-4-15/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXFZDZYTKWIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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